molecular formula C12H11F4NO B13048398 1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one

Cat. No.: B13048398
M. Wt: 261.21 g/mol
InChI Key: AEUCZIFJIPJKIG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one is a chemical compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a piperidin-4-one moiety

Preparation Methods

Chemical Reactions Analysis

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one can be compared with other fluorinated compounds, such as trifluoromethylpyridines and trifluoromethylphenyl derivatives . While these compounds share similar structural features, this compound is unique due to its specific piperidin-4-one moiety, which imparts distinct chemical and biological properties. Similar compounds include:

  • Trifluoromethylpyridine
  • Trifluoromethylphenylpiperazine
  • Fluorophenylpiperidinone

These compounds are used in various applications, but this compound stands out due to its unique combination of functional groups and its potential for diverse applications.

Biological Activity

1-(3-Fluoro-5-(trifluoromethyl)phenyl)piperidin-4-one is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl substitution, presents a promising scaffold for the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C12H11F4NO
  • Molecular Weight : 261.22 g/mol
  • CAS Number : 2043000-88-8
  • Physical State : Solid
  • Melting Point : Approximately 55 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium species. In one study, a related compound demonstrated an MIC (minimum inhibitory concentration) of 31.75 μM against M. kansasii, comparable to established antibiotics like isoniazid .

Anticancer Potential

The antiproliferative effects of fluorinated piperidines have been documented in several cancer cell lines. Notably, derivatives similar to this compound have been shown to induce cytotoxicity in human monocytic leukemia THP-1 cells, suggesting potential use in cancer therapy .

Neuropharmacological Effects

Fluorinated compounds often exhibit enhanced interactions with neurotransmitter receptors. Preliminary data suggest that piperidine derivatives may influence serotonin and dopamine receptor activity, which could lead to applications in treating psychiatric disorders . The presence of trifluoromethyl groups is known to enhance receptor binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into the aromatic rings of piperidine derivatives has been linked to increased potency and selectivity for specific biological targets. SAR studies indicate that modifications in the fluorinated positions can significantly alter the pharmacological profile of these compounds .

CompoundTargetActivityMIC (µM)
This compoundM. kansasiiAntimicrobial31.75
Related Piperidine DerivativeTHP-1 CellsAntiproliferativeVaries

Case Studies

  • Antimicrobial Efficacy : A study examining various piperidine derivatives found that those with trifluoromethyl substitutions exhibited superior antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against pathogens .
  • Cytotoxicity Assessment : In vitro assays on THP-1 cells revealed that certain derivatives led to significant cell death, indicating their potential as chemotherapeutic agents. The study emphasized the need for further exploration into the mechanisms underlying this cytotoxicity .

Properties

Molecular Formula

C12H11F4NO

Molecular Weight

261.21 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]piperidin-4-one

InChI

InChI=1S/C12H11F4NO/c13-9-5-8(12(14,15)16)6-10(7-9)17-3-1-11(18)2-4-17/h5-7H,1-4H2

InChI Key

AEUCZIFJIPJKIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=CC(=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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